molecular formula C18H44N6O4S B3182837 1-Octylguanidine hemisulfate CAS No. 21409-35-8

1-Octylguanidine hemisulfate

Cat. No.: B3182837
CAS No.: 21409-35-8
M. Wt: 440.6 g/mol
InChI Key: DTTVLDRWEFQROK-UHFFFAOYSA-N
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Description

1-Octylguanidine hemisulfate is a guanidine derivative with the molecular formula CH₃(CH₂)₇NHC(=NH)NH₂ · 1/2H₂SO₄. It is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

1-Octylguanidine hemisulfate primarily targets the mitochondrial complex V . This complex plays a crucial role in the energy production process of cells, specifically in the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.

Mode of Action

The compound interacts with its target by inhibiting the function of the mitochondrial complex V . This inhibition affects the production of ATP, leading to changes in the energy metabolism of the cell.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP in the mitochondria. By inhibiting mitochondrial complex V, the compound disrupts this pathway, leading to a decrease in ATP production.

Pharmacokinetics

Like other guanidine derivatives, it is expected to have good solubility in water , which could potentially enhance its bioavailability.

Result of Action

The inhibition of ATP production by this compound can lead to a variety of cellular effects. For instance, it has been observed to protect the heart from reperfusion damage in hyperthyroid rats . This suggests that the compound may have potential therapeutic applications in conditions related to energy metabolism and oxidative stress.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain cations can control the fate of the energy derived from oxidative metabolism in yeast mitochondria . This suggests that the efficacy and stability of the compound could be affected by the ionic environment in which it is used.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Octylguanidine hemisulfate are not fully understood. It is known to interact with various biomolecules. For instance, it has been shown to reduce the rate of rise of the action potential .

Cellular Effects

This compound has been shown to protect against myocardial damage induced by ischemia-reperfusion . This suggests that it may have significant effects on cellular processes, particularly those related to cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to be stable and does not degrade easily .

Preparation Methods

1-Octylguanidine hemisulfate is typically synthesized from S-methylisothiourea sulfate and octylamine . The reaction involves the combination of these two compounds under controlled conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

1-Octylguanidine hemisulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Octylguanidine hemisulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Octylguanidine hemisulfate can be compared with other guanidine derivatives, such as:

These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-octylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H21N3.H2O4S/c2*1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2*2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVLDRWEFQROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)N.CCCCCCCCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H44N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21409-35-8
Record name 1-Octylguanidine hemisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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